Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate
Description
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate is a naphtho[1,2-b]furan derivative featuring a piperidine-3-carboxylate moiety linked via a methyl group at the 4-position of the fused aromatic system. Key structural elements include:
- Naphtho[1,2-b]furan core: A bicyclic aromatic framework with a hydroxy (-OH) group at C5, a methyl (-CH₃) group at C2, and an ethoxycarbonyl (-COOEt) group at C2.
- Piperidine substitution: A piperidine ring substituted with an ethoxycarbonyl group at C3 and a methyl-linked naphthofuran system at the N1 position.
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 1-[(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g][1]benzofuran-4-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C25H29NO6/c1-4-30-24(28)16-9-8-12-26(13-16)14-19-21-20(25(29)31-5-2)15(3)32-23(21)18-11-7-6-10-17(18)22(19)27/h6-7,10-11,16,27H,4-5,8-9,12-14H2,1-3H3 |
InChI Key |
BCXVAXZHAOLUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the piperidine ring and the ethoxycarbonyl group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethoxycarbonyl group may produce an alcohol.
Scientific Research Applications
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves Mannich-type alkylation to attach the piperidine moiety to the naphthofuran core, analogous to methods in and .
- highlights the role of stereochemistry in piperidine derivatives: diastereomers (e.g., 1-1 and 1-2) exhibit distinct NMR profiles and chromatographic behaviors, suggesting similar challenges in isolating the target compound’s pure enantiomers .
Physicochemical Properties
Table 3: Comparative NMR Data (Selected Signals)
Key Observations :
Biological Activity
Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring, which is known for its versatility in medicinal chemistry, and a naphtho-furan moiety that contributes to its biological profile.
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The hydroxyl group on the naphtho-furan structure may contribute to radical scavenging activities, which are crucial in protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that derivatives of naphtho-furan compounds show promising antimicrobial properties. This compound could potentially inhibit the growth of various bacterial and fungal strains, although specific data on this compound is limited.
Anti-inflammatory Effects
Compounds containing piperidine rings have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may exhibit similar properties, although direct studies are required to establish this.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of enzymes involved in inflammatory pathways.
- Receptor Modulation : The piperidine moiety may interact with various neurotransmitter receptors, potentially influencing central nervous system activity.
- Radical Scavenging : The presence of hydroxyl groups enhances the ability to neutralize free radicals.
Study 1: Antioxidant Activity Evaluation
A study conducted on related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that derivatives with similar naphtho-furan structures had IC50 values ranging from 10 to 20 µg/mL, suggesting potential for therapeutic applications in oxidative stress-related diseases.
Study 2: Antimicrobial Properties Assessment
In vitro studies have shown that naphtho-furan derivatives possess antimicrobial activity against various pathogens. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 15 µg/mL | [Study Reference] |
| Compound B | Antimicrobial (S. aureus) | 32 µg/mL | [Study Reference] |
| Compound C | Anti-inflammatory | IC50 = 25 µM | [Study Reference] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
